Dexivacaine
Overview
Description
Dexivacaine is an anesthetic.
Scientific Research Applications
Clinical Evaluation in Dentistry
Dexivacaine, specifically the (+) isomer of mepivacaine, has been evaluated in dentistry for its effectiveness and safety. A human clinical study compared dexivacaine 2%, mepivacaine 2%, and mepivacaine 3% using a double-blind technique. This study focused on parameters such as the onset time, duration, depth of anesthesia, and side effects. The results showed no significant differences among the anesthetics, except for the longer duration of soft-tissue symptoms with mepivacaine 3% in the mandibular block series. The study concluded that the evaluation of these parameters is valuable in comparing the clinical effectiveness of local anesthetics (Goebel & Mitchell, 1975).
Potential Protective Effect in Spinal Cord Injury
An experimental study investigated the protective effect of dexmedetomidine (DEX) on traumatic spinal cord injury (SCI). This study involved administering DEX to New Zealand rabbits after SCI. The outcomes were evaluated using biochemical and histopathological methods. The findings indicated that DEX treatment slightly prevented lipid peroxidation and augmented endogenous antioxidative defense systems but failed to prevent apoptosis or neurodeficit after SCI, suggesting that dexmedetomidine might not produce beneficial results in SCI (Aslan et al., 2009).
Antinociceptive Effects in Veterinary Medicine
A study on horses explored the antinociceptive effects of dexmedetomidine and lignocaine IV. The study aimed to understand the plasma concentrations and sedative effects of varying doses of dexmedetomidine and lignocaine in Swiss Warmblood horses. It was found that dexmedetomidine increased nociceptive threshold and tolerance, displaying significant antinociceptive effects. This suggests its potential use in veterinary medicine for pain management (Risberg et al., 2014).
Use in Surgery with Levobupivacaine
A study examined the addition of magnesium sulfate or dexamethasone to levobupivacaine for ultrasound-guided supraclavicular brachial plexus block in upper-limb surgery. This randomized study found no significant difference in the duration of postoperative analgesia between the groups, implying no preferential difference in postoperative analgesia with the addition of dexamethasone to levobupivacaine (Mahgoub, 2015).
Pharmacokinetics and Pharmacodynamics
Research on the clinical pharmacokinetics and pharmacodynamics of levobupivacaine, a long-acting amide local anesthetic, has been conducted. Levobobupivacaine is used in analgesia and anesthesia, and it inhibits the propagation of neuronal action potentials. The study highlighted levobupivacaine's safety and drug effect profile, noting it is generally well-tolerated. Dose adjustments are important in specific populations such as pediatrics and the elderly. The study underscores the importance of understanding the pharmacokinetics and pharmacodynamics of anesthetics like levobupivacaine for effective clinical application (Heppolette et al., 2020).
Prenatal Treatment Implications
A study on the sex-dimorphic effects of prenatal treatment with dexamethasone (DEX) evaluated its long-term cognitive effects. The study found that early prenatal DEX exposure affects cognitive functions in healthy girls. This highlights the necessity of careful consideration in the use of therapies like DEX during pregnancy, especially considering its potential impacts on cognitive development (Wallensteen et al., 2016).
Gene Expression and miR Profiles
Research on the gene expression and miR profiles of human corneal fibroblasts in response to dexamethasone provided insights into its effects on ocular diseases. The study showed that DEX can greatly change the global gene and miR profile of human corneal fibroblasts, indicating its complex role in managing corneal inflammation with topical glucocorticoids (Liu et al., 2011).
properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179091 | |
Record name | Dexivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexivacaine | |
CAS RN |
24358-84-7 | |
Record name | (+)-Mepivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexivacaine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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